molecular formula C18H16N4O2 B5686859 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone]

3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone]

Cat. No. B5686859
M. Wt: 320.3 g/mol
InChI Key: RAXYEQBTKGREFM-UHFFFAOYSA-N
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Description

3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone], also known as MAPDH, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. MAPDH is a derivative of pyrazolone and hydrazone, which are two important chemical groups that have been studied extensively for their biological and pharmacological properties.

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone] is not fully understood. However, it is believed that the compound acts as a π-conjugated system that can interact with other molecules through π-π stacking interactions. This interaction can lead to the formation of charge transfer complexes, which can affect the electronic properties of the system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone] have not been extensively studied. However, preliminary studies have shown that the compound exhibits low toxicity and is well-tolerated by living systems. 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone] has also been shown to have antioxidant properties, which make it a promising candidate for the development of new antioxidant therapies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone] is its excellent charge transport properties, which make it a promising candidate for the development of organic electronic devices. However, one of the limitations of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone] is its low solubility in common solvents, which can make it difficult to work with in the laboratory.

Future Directions

There are several future directions for research on 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone]. One of the most promising directions is the development of new organic electronic devices based on 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone]. Another direction is the study of the antioxidant properties of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone] and its potential applications in the development of new antioxidant therapies. Additionally, the synthesis of new derivatives of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone] with improved solubility and charge transport properties is an area of active research.

Synthesis Methods

3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone] can be synthesized by the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with 4-acetylphenylhydrazine in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then cyclized to yield 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone]. The synthesis of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone] has been optimized to yield high purity and high yields of the compound.

Scientific Research Applications

3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone] has been studied for its potential applications in various fields of scientific research. One of the most promising applications of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone] is in the field of organic electronics. 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone] has been shown to exhibit excellent charge transport properties, which make it a promising candidate for the development of organic electronic devices such as organic field-effect transistors and organic solar cells.

properties

IUPAC Name

4-[(4-acetylphenyl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-12-17(18(24)22(21-12)16-6-4-3-5-7-16)20-19-15-10-8-14(9-11-15)13(2)23/h3-11,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXYEQBTKGREFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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